硼硫化物

描述

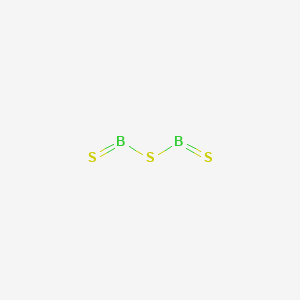

Boron Sulfide is a chemical compound with the formula B2S3 . It is a white, moisture-sensitive solid that appears as colorless crystals . This polymeric material has been of interest as a component of “high-tech” glasses and as a reagent for preparing organosulfur compounds .

Synthesis Analysis

Boron Sulfide can be synthesized by several methods. One method involves the reaction of iron or manganese boride with hydrogen sulfide at temperatures of 300°C . The first synthesis was done by Jöns Jakob Berzelius in 1824 by direct reaction of amorphous boron with sulfur vapor . Another synthesis was favored by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville first published in 1858, starting from boron and hydrogen sulfide .Molecular Structure Analysis

Boron Sulfide has a polymeric structure . The molecular formula is B2S3 . The crystal structure is monoclinic .Chemical Reactions Analysis

Like the sulfides of silicon and phosphorus, B2S3 reacts with water, including atmospheric moisture to release H2S . Thus, samples must be handled under anhydrous conditions . B2S3 converts ketones into the corresponding thiones .Physical And Chemical Properties Analysis

Boron Sulfide is a colorless crystal with a molar mass of 117.80 g/mol . It has a density of 1.55 g/cm3 when solid . It forms glasses when blended with other sulfides . These glasses absorb lower frequencies of Infra-red energy .科学研究应用

1. 农业应用

硼硫化物与其他元素的相互作用在农业环境中至关重要。例如,一项研究发现硫化氢可以减轻黄瓜幼苗中的硼毒性。过量的硼会抑制根系生长,但引入硫化氢可以抵消这一影响,这表明硼硫化物在管理农业土壤中硼含量方面具有潜在应用 (Wang et al., 2010).

- 材料科学像 B6S 簇之类的富硼硼硫化物因其在制造新型聚合材料方面的潜力而备受关注。理论研究揭示了该簇的不同异构体具有独特的结构、能量和稳定性特征,表明在先进材料科学中具有潜在应用 (Tang et al., 2012).

3. 电化学应用

如使用硼掺杂金刚石电极氧化反应的研究所示,硼硫化物在电化学应用中发挥着作用。这项研究展示了硼硫化物在开发传感器和其他电化学设备方面的潜力 (Triana et al., 2020).

4. 能量储存

在能量储存领域,特别是在锂硫电池中,硼硫化物具有重要意义。例如,硼掺杂石墨烯气凝胶在这些电池中显示出更高的容量和更好的倍率性能,表明硼硫化物在提高能量储存系统性能方面的作用 (Xie et al., 2015).

5. 化学分析技术

硼硫化物用于分析硫化矿石的方法中。一项采用氮化硼坩埚的研究证明了其在分析这些矿石过程中防止污染和保留硫的有效性,展示了硼硫化物在化学分析中的实用性 (Liu et al., 2016).

6. 传感器开发

开发用于检测水性介质中硫化氢的比色探针是硼硫化物的另一应用。对硼-二吡咯甲烷-Cu2+ 整体的研究展示了创建灵敏且选择性传感器的潜力 (Xianfeng et al., 2011).

7. 摩擦学

包括硼硫化物在内的硼化合物因其独特的摩擦化学和摩擦学特性而用于摩擦学。它们对于制造可减少机械系统中摩擦和磨损的润滑剂至关重要,正如烷基硼酸酯-二硫代磷酸酯的研究中所探讨的 [(Shah et al., 2011)](https://consensus.app/papers/properties-alkylboratedithiophosphates-shah/239c35d8632851988baa40fc053b5d1f/?utm_source=chatgpt).

8. 环境修复

已发现无定形硼可作为过氧一硫酸盐活化剂中的一种无金属催化剂,用于降解双酚 S 等污染物。硼硫化物的这一应用为水修复提供了一种创新方法,为传统的金属基和碳基催化剂提供了一种替代方案 (Shao et al., 2017).

9. 聚合物技术

在聚合物技术中,硼硫化物用于提高聚合物的热导率。例如,一项研究证明了在聚苯硫醚复合材料中使用硼氮化物(硼的化合物)可以显着提高热导率,表明硼硫化物在开发先进聚合物材料中的作用 (Ryu et al., 2017).

10. 有机合成

硼磺酸,硼硫化物的衍生物,在各种有机反应中用作固体酸催化剂。它改善反应条件的能力使其成为有机化学研究中备受关注的主题 (Sajjadifar et al., 2019).

作用机制

安全和危害

未来方向

Research is being conducted on the use of Boron Sulfide in hydrogen storage . The study investigates the structural, electronic, vibrational, and H2 storage properties of a layered 2H boron sulfide (2H-BS) monolayer . The research suggests that the binding energy with H2 molecules can be significantly improved by alkali metal functionalization .

属性

IUPAC Name |

sulfanylidene(sulfanylideneboranylsulfanyl)borane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B2S3/c3-1-5-2-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTQDOIPKNCMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=S)SB=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | boron sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923210 | |

| Record name | Diborathiane-1,3-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12007-33-9 | |

| Record name | Diboron trisulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diborathiane-1,3-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diboron trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B3342000.png)